An In-depth Technical Guide to 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one
An In-depth Technical Guide to 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Scaffold
The intersection of pyrazole and piperazine moieties has consistently yielded compounds of significant interest in medicinal chemistry. This guide focuses on a specific, yet under-documented, member of this family: 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one . While this molecule is commercially available (CAS 1309081-44-4), a comprehensive public record of its chemical properties, synthesis, and biological activity is notably sparse.
This document, therefore, adopts the perspective of a senior application scientist. It aims to provide a robust framework for understanding this compound by integrating established principles of heterocyclic chemistry with data from structurally analogous compounds. We will explore its likely physicochemical characteristics, propose a logical and experimentally sound synthetic pathway, and discuss its potential applications in drug discovery by drawing parallels with related pyrazolylpiperazinone scaffolds. This guide is designed to be a foundational resource, empowering researchers to confidently engage with this promising, yet enigmatic, chemical entity.
Molecular Architecture and Physicochemical Profile
The structure of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one marries the electron-rich, aromatic pyrazole ring with the versatile, saturated piperazin-2-one lactam. This unique combination is anticipated to bestow a specific set of chemical properties that are crucial for its behavior in both chemical and biological systems.
Structural Features
The molecule consists of a 1-methyl-1H-pyrazole ring attached at its 4-position to the nitrogen atom of a piperazin-2-one ring. The piperazin-2-one moiety is a six-membered heterocyclic lactam, which can be considered a cyclic amide.
Figure 1: Chemical structure of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.
Physicochemical Properties (Predicted and Inferred)
| Property | Predicted/Inferred Value | Rationale and Commentary |
| Molecular Formula | C₈H₁₂N₄O | Based on its chemical structure. |
| Molecular Weight | 180.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Many similar heterocyclic compounds are crystalline solids at room temperature. |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point, likely above 100 °C. |
| Boiling Point | Not available | Expected to be high due to polarity and potential for hydrogen bonding; likely decomposes before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The presence of polar functional groups (lactam, pyrazole nitrogens) suggests some aqueous solubility, which would be pH-dependent. Good solubility in polar aprotic solvents is anticipated. |
| pKa | Not available | The piperazine nitrogen (N-4) is expected to be weakly basic. The lactam nitrogen is non-basic. |
Synthesis and Manufacturing
A definitive, published synthetic route for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is not currently available. However, based on established synthetic methodologies for related pyrazolylpiperazine and piperazinone compounds, a plausible and robust synthetic strategy can be proposed. The most logical approach would involve the coupling of a pre-functionalized pyrazole with a piperazin-2-one synthon.
Proposed Retrosynthetic Analysis
A logical disconnection approach points towards two key starting materials: 4-amino-1-methyl-1H-pyrazole and a suitable haloacetyl halide, followed by cyclization with a protected ethylenediamine.
Figure 2: Proposed retrosynthetic pathways for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.
Recommended Synthetic Protocol
The following protocol outlines a practical, multi-step synthesis based on common laboratory transformations.
Step 1: Synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide
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Reaction Setup: To a solution of 4-amino-1-methyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).
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Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one
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Reaction Setup: Dissolve the N-(1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide (1.0 eq) from the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
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Cyclization: Add an excess of ethylenediamine (2.0-3.0 eq) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2.0 eq).
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Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The causality behind heating is to facilitate the intramolecular nucleophilic substitution to form the piperazinone ring.
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Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried, and concentrated. The final product can be purified by column chromatography on silica gel.
Spectroscopic Analysis (Expected Characteristics)
While authenticated spectra for this specific compound are not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.[1][2]
¹H NMR Spectroscopy
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| Pyrazole-H (C3-H, C5-H) | 7.5 - 8.0 | s | - | Two singlets are expected for the two protons on the pyrazole ring. |
| Piperazinone-CH₂ (C3-H₂) | 3.2 - 3.5 | t | 5-7 | Triplet for the methylene group adjacent to the lactam carbonyl. |
| Piperazinone-CH₂ (C5-H₂) | 3.0 - 3.3 | t | 5-7 | Triplet for the methylene group adjacent to the pyrazole-substituted nitrogen. |
| Piperazinone-CH₂ (C6-H₂) | 3.6 - 3.9 | s | - | Singlet for the methylene group adjacent to the lactam nitrogen and the carbonyl group. |
| N-CH₃ | 3.8 - 4.0 | s | - | A singlet for the methyl group on the pyrazole ring. |
¹³C NMR Spectroscopy
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Lactam Carbonyl) | 165 - 175 | Characteristic chemical shift for a lactam carbonyl carbon. |
| Pyrazole-C (C3, C5) | 130 - 140 | Chemical shifts for the CH carbons of the pyrazole ring. |
| Pyrazole-C (C4) | 115 - 125 | Chemical shift for the carbon of the pyrazole ring attached to the piperazinone nitrogen. |
| Piperazinone-CH₂ (C3) | 45 - 55 | Methylene carbon adjacent to the lactam carbonyl. |
| Piperazinone-CH₂ (C5) | 45 - 55 | Methylene carbon adjacent to the pyrazole-substituted nitrogen. |
| Piperazinone-CH₂ (C6) | 50 - 60 | Methylene carbon adjacent to the lactam nitrogen. |
| N-CH₃ | 35 - 40 | Methyl carbon attached to the pyrazole nitrogen. |
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 181.2. Fragmentation patterns would likely involve cleavage of the piperazinone ring and the bond connecting the two heterocyclic systems.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Lactam) | 1650 - 1690 | Strong |
| C-H (aromatic/aliphatic) | 2850 - 3100 | Medium |
| C=N, C=C (pyrazole) | 1450 - 1600 | Medium to Weak |
Applications in Medicinal Chemistry
The pyrazolylpiperazine and pyrazolylpiperazinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3][4] While the specific biological activity of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one has not been reported, its structural motifs suggest potential applications in several therapeutic areas.
Central Nervous System (CNS) Disorders
Piperazine derivatives are well-known for their activity on CNS targets. The combination with a pyrazole ring can modulate properties such as receptor affinity, selectivity, and pharmacokinetic profiles. Potential applications could include the development of novel antipsychotics, antidepressants, or anxiolytics.
Oncology
Many pyrazole-containing compounds have demonstrated potent anticancer activity, often through the inhibition of various protein kinases.[3] The 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one scaffold could serve as a starting point for the design of novel kinase inhibitors.
Anti-inflammatory and Analgesic Agents
The pyrazole moiety is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of the piperazinone ring could lead to the discovery of new anti-inflammatory or analgesic agents with improved efficacy or side-effect profiles.
Safety and Handling
As with any chemical compound, 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one should be handled with appropriate safety precautions in a laboratory setting.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.
Conclusion and Future Directions
1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one represents a molecule of significant potential, situated at the confluence of two pharmacologically important heterocyclic systems. While a comprehensive experimental dataset for this specific compound is yet to be established in the public domain, this guide provides a scientifically grounded framework for its understanding and utilization. The proposed synthetic route is based on reliable and well-documented chemical transformations, offering a clear path for its laboratory-scale preparation. The predicted physicochemical and spectroscopic properties provide a baseline for its characterization.
The true value of this compound will be unlocked through systematic investigation into its biological activities. Researchers in drug discovery are encouraged to explore its potential in the areas of CNS disorders, oncology, and inflammation. Further synthetic efforts could also focus on creating a library of derivatives by modifying both the pyrazole and piperazinone rings to probe structure-activity relationships. This in-depth technical guide serves as a launchpad for such future investigations, aiming to bridge the current knowledge gap and stimulate further research into this promising chemical scaffold.
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